
Ácido 4-pivalamidofenilborónico
Descripción general
Descripción
4-Pivalamidophenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pivalamidophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pivalamidophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación proteómica
El ácido 4-pivalamidofenilborónico se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura, las interacciones y las funciones de las proteínas.
Síntesis orgánica
Este compuesto se utiliza en la síntesis orgánica. La síntesis orgánica es un método de preparación de compuestos orgánicos. Es una ciencia basada en un conjunto de principios y conceptos que rigen el diseño de rutas sintéticas. Este compuesto podría utilizarse como bloque de construcción o reactivo en la síntesis de moléculas orgánicas más complejas.
Catálisis
El ácido 4-pivalamidofenilborónico podría utilizarse potencialmente en la catálisis. La catálisis es el proceso de aumentar la velocidad de una reacción química añadiendo una sustancia conocida como catalizador. Se sabe que los ácidos borónicos se utilizan como catalizadores en diversas reacciones orgánicas.
Química medicinal
Este compuesto podría utilizarse en química medicinal. La química medicinal implica el diseño y la síntesis de agentes terapéuticos. Se sabe que los ácidos borónicos tienen propiedades medicinales y se utilizan en el diseño de productos farmacéuticos.
Métodos de análisis celular
El ácido 4-pivalamidofenilborónico podría utilizarse potencialmente en métodos de análisis celular . El análisis celular implica el estudio de células aisladas de tejidos en organismos multicelulares y células cultivadas en cultivo.
Cromatografía
Este compuesto podría utilizarse potencialmente en cromatografía . La cromatografía es una técnica de laboratorio para la separación de una mezcla en sus componentes individuales.
Direcciones Futuras
While specific future directions for 4-Pivalamidophenylboronic acid are not available, boronic acids in general are increasingly utilized in diverse areas of research. They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Propiedades
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNCMGDXLWQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624782 | |
| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-22-5 | |
| Record name | B-[4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
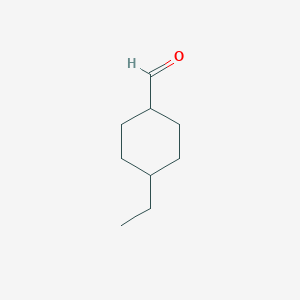
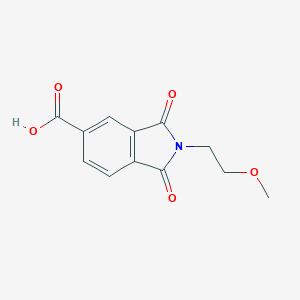
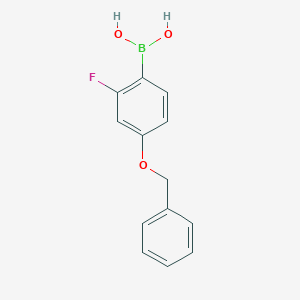
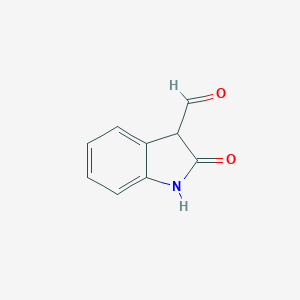

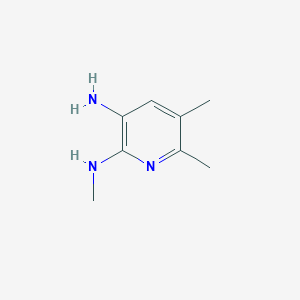
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
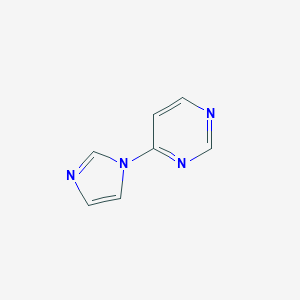
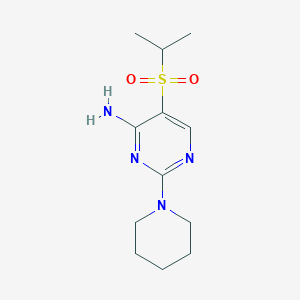
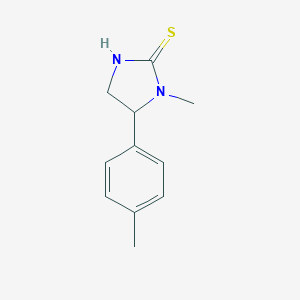
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
